N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, commonly known as EBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBT is a member of the benzothiazole family and has a molecular weight of 430.54 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Several studies have synthesized derivatives of benzothiazole, including structures similar to the specified compound, to evaluate their antitumor activities. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives and screened them for potential antitumor activity against various human tumor cell lines, identifying compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating a pyrazole moiety, which exhibited significant anti-bacterial and anti-fungal activities against various strains, indicating the potential of these compounds for antimicrobial applications (Saravanan et al., 2010).
Antibacterial, Antifungal, and Antiviral Activities
Tang et al. (2019) designed and synthesized a series of benzothiazole derivatives with a 1,3,4-thiadiazole moiety, which showed good antibacterial and antiviral activities, particularly against tobacco mosaic virus (TMV) and certain bacterial strains, underscoring the therapeutic potential of these compounds (Tang et al., 2019).
Anticancer Agents
Firoozpour et al. (2018) explored the synthesis of 2-phenyl benzothiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines, identifying compounds with potent cytotoxic activity. This study highlights the relevance of benzothiazole derivatives as promising anticancer agents (Firoozpour et al., 2018).
Selective β3-Adrenergic Receptor Agonists
Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, showing potent agonistic activity against human β3-adrenergic receptors. These compounds exhibited significant hypoglycemic activity in a rodent model of diabetes, suggesting their potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-26-16-6-5-7-17-19(16)22-20(27-17)21-18(23)12-14-8-10-15(11-9-14)28(24,25)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYXVHSGGXKWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.